Oxetane-3-sulfonamide
Overview
Description
Oxetane-3-sulfonamide is a compound that features a four-membered oxetane ring fused with a sulfonamide group The oxetane ring is known for its strained structure, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetane-3-sulfonamide can be synthesized through various methods. One common approach involves the defluorosulfonylative coupling of sulfonyl fluorides with amines . This reaction typically proceeds under mild conditions, often simply requiring warming to form the oxetane carbocation intermediate, which then couples with the nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up from laboratory procedures, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxetane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, particularly ring-opening reactions due to its strained nature.
Ring-Opening Reactions: These are common for oxetane derivatives, where the ring strain is relieved by breaking the C-O bond.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution and ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield linear or branched compounds with functional groups derived from the nucleophile .
Scientific Research Applications
Oxetane-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for amides, offering improved metabolic stability and pharmacokinetic properties.
Material Science: The unique reactivity of the oxetane ring makes it useful in the synthesis of polymers and advanced materials.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Oxetane-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The oxetane ring’s reactivity also allows it to participate in covalent bonding with biological molecules, altering their function .
Comparison with Similar Compounds
Similar Compounds
Amino-oxetanes: These compounds also feature an oxetane ring but with an amino group instead of a sulfonamide.
Sulfonimidates: These are sulfur-containing compounds with similar reactivity and applications in medicinal chemistry.
Uniqueness
Oxetane-3-sulfonamide is unique due to its combination of the oxetane ring and sulfonamide group, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in medicinal chemistry for designing compounds with specific pharmacokinetic properties .
Properties
IUPAC Name |
oxetane-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRKNFYJEVIMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335234-13-3 | |
Record name | oxetane-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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